Mastoparan 17 Fails to Stimulate Insulin Secretion Unlike Active Mastoparan Analogs in β-TC3 Cells
In digitonin-permeabilized β-TC3 insulin-secreting cells, Mastoparan 17 failed to increase insulin secretion above baseline, whereas the active parent peptide Mastoparan, along with Mastoparan 7, Mastoparan 8, and Mastoparan X, all stimulated significant insulin secretion [1]. This direct head-to-head comparison within the same experimental system definitively establishes the functional null status of Mastoparan 17.
| Evidence Dimension | Stimulation of insulin secretion |
|---|---|
| Target Compound Data | No increase in insulin secretion (no quantitative stimulation observed) |
| Comparator Or Baseline | Mastoparan, Mastoparan 7, Mastoparan 8, Mastoparan X (each produced significant stimulation; exact numerical values not provided in the abstracted data, but the effect is qualitatively and functionally distinct) |
| Quantified Difference | Active analogs: stimulated secretion; Mastoparan 17: no stimulation (null effect) |
| Conditions | β-TC3 insulin-secreting cell line, digitonin-permeabilized cells |
Why This Matters
This directly establishes Mastoparan 17 as a validated negative control for insulin exocytosis studies, confirming that any insulin secretion observed with active mastoparans is attributable to peptide-specific G-protein activation rather than non-specific membrane perturbation.
- [1] Konrad RJ, Young RA, Record RD, Smith RM, Butkerait P, Manning D, Jarett L, Wolf BA. The heterotrimeric G-protein Gi is localized to the insulin secretory granules of beta-cells and is involved in insulin exocytosis. J Biol Chem. 1995;270(21):12869-12876. View Source
